Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride
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Overview
Description
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride is a chemical compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. Its structure consists of a bicyclo[2.2.1]heptane ring system with a phosphonic dichloride functional group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride typically involves the reaction of bicyclo[2.2.1]heptan-2-ol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride group. The general reaction scheme is as follows:
Bicyclo[2.2.1]heptan-2-ol+PCl3→Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as distillation or recrystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The dichloride groups can be substituted with other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form bicyclo[2.2.1]heptan-2-ylphosphonic acid.
Oxidation and Reduction: The phosphonic group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Phosphonate Esters: Formed from substitution reactions with alcohols.
Phosphonic Acids: Formed from hydrolysis.
Phosphines: Formed from reduction reactions.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylphosphonic dichloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound without the phosphonic dichloride group.
Bicyclo[2.2.1]heptan-2-ol: The precursor to bicyclo[2.2.1]heptan-2-ylphosphonic dichloride.
Norbornane: Another bicyclic compound with a similar ring structure.
Uniqueness
This compound is unique due to the presence of the phosphonic dichloride group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications.
Properties
CAS No. |
803727-14-2 |
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Molecular Formula |
C7H11Cl2OP |
Molecular Weight |
213.04 g/mol |
IUPAC Name |
2-dichlorophosphorylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11Cl2OP/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
VBVRJIIWKDCPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2P(=O)(Cl)Cl |
Origin of Product |
United States |
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